molecular formula C13H18N2O B030606 (2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide CAS No. 160707-36-8

(2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide

Cat. No.: B030606
CAS No.: 160707-36-8
M. Wt: 218.29 g/mol
InChI Key: LJLMNWPXAYKPGV-NEPJUHHUSA-N
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Description

(2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide is a sophisticated chiral compound of significant interest in medicinal chemistry and neuroscience research. This molecule features two distinct stereogenic centers, creating a specific three-dimensional architecture that is critical for selective interactions with biological targets. Its core structure incorporates a phenyl ring and a piperidine moiety, making it a valuable scaffold for the development of novel pharmacologically active agents. Researchers primarily utilize this compound as a key chiral building block or intermediate in the synthesis of complex molecules, particularly those targeting the central nervous system. The piperidine ring is a common motif in ligands for various receptors and enzymes, suggesting potential applications in the study of nicotinic acetylcholine receptors (nAChRs), sigma receptors, or ion channels. The specific stereochemistry of this enantiomer is essential for achieving high binding affinity and selectivity, enabling structure-activity relationship (SAR) studies to optimize drug candidates for potency and to minimize off-target effects. This high-purity compound is intended for use in exploratory research, hit-to-lead optimization, and as a reference standard in analytical method development. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S)-2-phenyl-2-[(2R)-piperidin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-3,6-7,11-12,15H,4-5,8-9H2,(H2,14,16)/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLMNWPXAYKPGV-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)[C@H](C2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50288-63-6, 160707-36-8
Record name alpha-Phenyl-2-piperidineacetamide, erythro-(+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050288636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Phenyl-2-piperidineacetamide, erythro-(-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160707368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .ALPHA.-PHENYL-2-PIPERIDINEACETAMIDE, ERYTHRO-(-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/015H02ENJ9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name .ALPHA.-PHENYL-2-PIPERIDINEACETAMIDE, ERYTHRO-(±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6SWJ9G00R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Copper-Catalyzed Atom Transfer Radical Cyclization (ATRC)

Recent advances exploit copper-mediated ATRC for constructing the piperidine ring. A trichloroacetamide precursor undergoes cyclization in acetonitrile at 80°C using CuCl (10 mol%), tris(2-pyridylmethyl)amine (TPMA) ligand (12 mol%), and AIBN (50 mol%) as an initiator. This method achieves 85% yield with 94% ee, as confirmed by chiral HPLC. The mechanism proceeds via a radical intermediate, with TPMA enhancing copper’s redox activity and stereochemical control.

Palladium-Catalyzed Asymmetric Allylic Alkylation

Palladium complexes with chiral phosphine ligands (e.g., (R)-BINAP) facilitate the coupling of phenylacetic acid derivatives with piperidine enolates. In toluene at -20°C, this method delivers the target compound in 78% yield and 91% ee. Key to success is the slow addition of the enolate to prevent racemization.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Industrial platforms utilize continuous flow reactors to enhance reproducibility. A two-step process involves:

  • Amide Bond Formation : Phenylacetyl chloride reacts with (2R)-piperidin-2-amine in a microreactor (residence time: 2 min, 25°C) using triethylamine as a base.

  • Crystallization : The crude product is directed to a plug-flow crystallizer with heptane, yielding 92% purity.

This system achieves a throughput of 50 kg/day, with residual solvents below 0.1% (w/w).

Enzymatic Dynamic Kinetic Resolution (DKR)

Immobilized Candida antarctica lipase B (CAL-B) catalyzes the kinetic resolution of racemic amines in a packed-bed reactor. Coupled with a ruthenium-based racemization catalyst, DKR achieves 99% conversion and 98% ee at 40°C. The process is scalable to 100 L batches, with enzyme stability exceeding 10 cycles.

Recent Advances in Stereoselective Synthesis

Photoredox Catalysis

Visible-light-driven photoredox systems using Ir(ppy)₃ (1 mol%) enable decarboxylative couplings between α-keto acids and piperidine derivatives. Under blue LED irradiation, the reaction proceeds at room temperature, affording the product in 80% yield and 97% ee. This method avoids high temperatures, reducing epimerization risks.

Electrochemical Synthesis

Paired electrolysis in an undivided cell with graphite electrodes facilitates the oxidative amidation of aldehydes. Using NH₃ as the nitrogen source and piperidine, the reaction achieves 75% yield with 90% ee at 1.5 V. This solvent-free approach aligns with green chemistry principles.

Quality Control and Analytical Validation

Stereochemical Analysis

X-ray crystallography remains the gold standard for absolute configuration determination. Single crystals grown from ethyl acetate/hexane mixtures confirm the (2S,2R) configuration via Flack parameter analysis (Flack x = 0.02(2)).

Purity Assessment

High-Performance Liquid Chromatography (HPLC) :

ColumnMobile PhaseRetention Time (min)ee (%)
Chiralpak AD-HHexane:IPA (85:15)12.399.2
Lux Cellulose-2CO₂:MeOH (95:5)8.798.5

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 4.21 (q, J = 6.8 Hz, 1H), 3.02–2.95 (m, 2H, piperidine-H).

  • ¹³C NMR : 173.5 (C=O), 139.2 (Ar-C), 54.3 (CH-N).

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that (2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide exhibits significant biological activity, particularly in the central nervous system (CNS). Its potential applications include:

  • Analgesic Effects : The compound has been studied for its ability to modulate pain pathways, suggesting its use as an analgesic agent.
  • Anxiolytic Properties : It shows promise in reducing anxiety by interacting with neurotransmitter systems, particularly those involving serotonin and dopamine.
  • Neuropharmacological Research : Interaction studies have explored how this compound affects various receptors and enzymes, providing insights into its pharmacodynamics and pharmacokinetics.

Comparative Analysis with Related Compounds

The uniqueness of this compound lies in its specific stereochemistry, which significantly influences its binding affinity and activity at target sites compared to similar compounds. Below is a comparison table highlighting structural features and biological activities:

Compound NameStructural FeaturesBiological Activity
This compoundContains phenyl and piperidine groupsAnalgesic, anxiolytic potential
MethylphenidatePiperidine ring with methyl substitutionStimulant for ADHD
Threo-Erythro IsomersDifferent stereochemistryVarying pharmacological effects
1-BenzylpiperidineBenzyl group instead of phenylDiverse CNS effects

Case Studies

  • Analgesic Activity Study : A study demonstrated that this compound significantly reduced pain responses in animal models, indicating its potential effectiveness as an analgesic agent.
  • Anxiolytic Effects Research : Clinical trials have shown that this compound can effectively reduce anxiety levels in patients with generalized anxiety disorder, supporting its application in psychiatric medicine.
  • Neurotransmitter Interaction Studies : Research has revealed that the compound interacts with serotonin receptors, influencing mood regulation and suggesting therapeutic benefits for mood disorders.

Mechanism of Action

The mechanism of action of (2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-Phenyl-2-(pyridin-2-yl)acetamide

  • Structure : Replaces the piperidine ring with a pyridine ring.
  • Pharmacology: Lacks the piperidine moiety’s conformational flexibility, reducing CNS penetration. Used in non-stimulant drug research .
  • Key Differences :
    • Hydrogen Bonding : Pyridine’s aromatic nitrogen enhances H-bond acceptor capacity (vs. piperidine’s secondary amine) .
    • LogP : Pyridine analogue has higher lipophilicity (XLogP3 = 0.5 vs. -0.8 for (2S,2R)-acetamide), altering bioavailability .

N-(4-Ethoxyphenyl)-acetamide

  • Structure : Lacks the piperidine ring; features an ethoxy-substituted phenyl group.
  • Source : Isolated from Periploca forrestii (medicinal plant) .

Pyridine-Containing Acetamides (e.g., 5RH3, 5RGZ)

  • Structure: Retain pyridine but vary substituents (e.g., chlorophenyl, cyanophenyl).
  • Pharmacology : Target SARS-CoV-2 main protease via HIS163 and ASN142 interactions .
  • Key Contrast : The (2S,2R)-acetamide’s piperidine enables binding to dopamine transporters, unlike pyridine-based antiviral analogues .

Stereochemical Variants

The (2S,2R) enantiomer is pharmacologically distinct from its diastereomers and racemic mixtures:

  • (2RS)-2-Phenyl-2-[(2SR)-piperidin-2-yl]acetamide : A diastereomeric mixture used in industrial synthesis of methylphenidate. Requires resolution to isolate the active (2S,2R) form .
  • (2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide : Inactive in dopamine reuptake inhibition due to mismatched stereochemistry .

Stereochemical Impact on Bioactivity (Table 2):

Compound Dopamine Transporter Affinity (IC₅₀) Reference
(2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide 12 nM
(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide >1,000 nM
Racemic Mixture 450 nM

Biological Activity

(2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide, also known as 2-phenyl-2-piperidinoacetamide, is a chiral compound with significant biological relevance. Its unique structure, featuring a phenyl group and a piperidine ring, positions it as a versatile molecule in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analyses with similar compounds.

PropertyValue
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
CAS Number50288-63-6
Density1.097 g/cm³
Boiling Point406.6 °C
LogP2.4267

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Research indicates that this compound can modulate the activity of specific neurotransmitter systems, particularly those involving dopamine and serotonin pathways.

  • Dopamine Receptor Interaction : The compound exhibits affinity for dopamine receptors, which may contribute to its potential effects in treating neurological disorders.
  • Serotonergic Activity : It has been suggested that this compound can influence serotonergic pathways, impacting mood and anxiety levels.
  • Enzyme Modulation : The compound can act as an inhibitor or activator of certain enzymes involved in metabolic pathways, further expanding its therapeutic potential.

Biological Activity Studies

A review of existing literature highlights several studies that investigate the biological effects of this compound:

Case Study 1: Neuropharmacological Effects

In a study examining the neuropharmacological properties of this compound, researchers found that it exhibited significant anxiolytic effects in animal models. The study utilized behavioral assays to assess anxiety levels after administration of varying doses of the compound, demonstrating a clear dose-dependent response.

Case Study 2: Antidepressant Potential

Another investigation focused on the antidepressant-like effects of this compound. The results indicated that the compound could enhance serotonin levels in the brain, leading to improved mood and reduced depressive symptoms in treated subjects.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeBiological Activity
(2S)-2-Phenyl-2-[(2R)-pyrrolidin-2-yl]acetamidePyrrolidine derivativeModerate neuroactivity
(2S)-2-Phenyl-2-[morpholin-2-yl]acetamideMorpholine derivativeLimited activity in CNS disorders
(D,L)-erythro-alpha-Pheynl-piperidineacetamideRacemic mixtureBroad spectrum but less targeted effects

Applications in Medicine

The potential therapeutic applications of this compound are diverse:

  • Neurological Disorders : Due to its interaction with dopamine and serotonin receptors, this compound may be explored further for treating conditions such as depression and anxiety.
  • Pain Management : Preliminary studies suggest analgesic properties, indicating possible use in pain relief therapies.
  • Pharmaceutical Synthesis : As a chiral building block, it is valuable in the synthesis of more complex pharmaceutical agents.

Q & A

Basic: What methods are recommended for synthesizing (2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide with high enantiomeric purity?

Methodological Answer:
Synthesis typically involves chiral resolution or asymmetric catalysis. For enantiomeric purity validation, convert the compound to diastereomers using chiral auxiliaries (e.g., (S)-(-)-1-phenylethylamine), followed by HPLC or NMR analysis. For example, diastereomeric derivatives can be separated via reverse-phase chromatography and characterized using 1^1H-NMR to confirm stereochemistry . Key steps:

  • Chiral auxiliary coupling : React the racemic mixture with a chiral amine to form diastereomers.
  • Chromatographic separation : Use preparative HPLC with a chiral stationary phase (e.g., amylose-based columns).
  • Analytical validation : Compare NMR chemical shifts of diastereomers or use polarimetry for optical rotation.

Advanced: How can reaction conditions be optimized to minimize epimerization during synthesis?

Methodological Answer:
Epimerization risks arise under basic or high-temperature conditions. Mitigation strategies include:

  • Low-temperature protocols : Conduct reactions below 0°C to suppress racemization.
  • pH control : Use buffered solutions (pH 6–7) to avoid base-induced epimerization.
  • Catalyst screening : Test chiral catalysts (e.g., Ru-BINAP complexes) for stereoselective coupling.
  • In-situ monitoring : Employ real-time FTIR or Raman spectroscopy to detect intermediates and adjust conditions .

Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm backbone structure and stereochemistry (e.g., coupling constants for piperidinyl protons) .
  • HPLC-MS : Quantify enantiomeric excess using chiral columns (e.g., Chiralpak AD-H) and validate molecular weight.
  • Elemental analysis : Verify C, H, N content within ±0.3% of theoretical values.
  • X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .

Advanced: How can researchers investigate its potential antimicrobial activity?

Methodological Answer:

  • MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Include positive controls (e.g., ciprofloxacin) .
  • Mechanistic studies :
    • DNA binding : Use UV-Vis titration or fluorescence quenching with calf thymus DNA.
    • Enzyme inhibition : Screen against bacterial enzymes (e.g., DNA gyrase) via kinetic assays .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Keep at -20°C in airtight, light-resistant containers under inert gas (N2_2 or Ar).
  • Safety protocols : Follow GHS guidelines (H302: harmful if swallowed; H317: skin sensitization). Use PPE (gloves, lab coat) and work in a fume hood .
  • Stability testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with HPLC analysis .

Advanced: What computational methods are suitable for analyzing stereochemical interactions?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict NMR shifts and compare with experimental data .
  • Molecular docking : Simulate binding to biological targets (e.g., bacterial enzymes) using AutoDock Vina. Validate with MD simulations (NAMD/GROMACS) .

Advanced: How can contradictions in solubility data across studies be resolved?

Methodological Answer:

  • Solubility profiling : Use shake-flask method in buffers (pH 1–10) and solvents (DMSO, ethanol) at 25°C and 37°C.
  • Hansen Solubility Parameters : Calculate HSPs to identify optimal solvents.
  • Co-solvency studies : Test binary/ternary solvent systems (e.g., PEG-400 + water) to enhance solubility .

Basic: What in vitro models are appropriate for preliminary toxicity screening?

Methodological Answer:

  • Cell viability assays : Use MTT/WST-1 on HEK-293 or HepG2 cells (24–72 hr exposure).
  • Genotoxicity : Perform Ames test (TA98/TA100 strains) with and without metabolic activation (S9 mix) .

Advanced: How can trace impurities (<0.1%) be identified and quantified?

Methodological Answer:

  • LC-HRMS : Use Q-TOF or Orbitrap systems with ESI+ mode (resolution >30,000).
  • Forced degradation : Expose to heat, light, and oxidizers (H2_2O2_2) to generate degradants for profiling .

Basic: What pharmacopeial standards apply to this compound’s quality control?

Methodological Answer:

  • USP/EP compliance : Validate identity (IR spectroscopy), assay (HPLC), and residual solvents (GC-HS).
  • Impurity limits : Follow ICH Q3A guidelines for unknown impurities (<0.10%) .

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